molecular formula C15H22O B8519390 2-(6-Tert-butyl-1-indanyl)-1-ethanol

2-(6-Tert-butyl-1-indanyl)-1-ethanol

Cat. No.: B8519390
M. Wt: 218.33 g/mol
InChI Key: KBBKZFMOWKALPA-UHFFFAOYSA-N
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Description

This compound likely features a tert-butyl-substituted indane ring linked to an ethanol moiety, which may confer unique physicochemical and biological properties. Below, we compare ethanol derivatives with analogous substituents to infer possible characteristics of the target compound.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-(6-tert-butyl-2,3-dihydro-1H-inden-1-yl)ethanol

InChI

InChI=1S/C15H22O/c1-15(2,3)13-7-6-11-4-5-12(8-9-16)14(11)10-13/h6-7,10,12,16H,4-5,8-9H2,1-3H3

InChI Key

KBBKZFMOWKALPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(CCC2CCO)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanol Derivatives with Alkyl/Aryl Substituents

Key compounds from the evidence include:

Compound Name Structure/Substituent Biological Activity/Application Key Data/Reference
2-(1-Undecyloxy)-1-ethanol (C11OEtOH) C11 alkyl chain attached via ether Nematicidal (LD₉₀ ≈ abamectin) 100% activity at 100 mg/L
2-Phenyl-1-ethanol Benzyl group Inert in benzoxylation reactions Low reactivity in catalysis
1-(6-Bromopyridin-2-yl)ethanol Bromopyridinyl group Synthetic intermediate for pharmaceuticals CAS: 139163-56-7
2-(2,2,6,6-Tetramethyl-4-piperidinyl)-1-ethanol Piperidinyl substituent UV stabilization in polymers Mol. Wt.: 185.31

Key Observations :

  • Chain Length & Bioactivity: In 2-(1-alkyloxy)-1-ethanol homologues (C7–C13), nematicidal activity peaks at C11 (2-(1-undecyloxy)-1-ethanol), matching abamectin’s efficacy . This suggests that tert-butyl groups in the target compound may enhance bioactivity if optimized for steric and lipophilic interactions.
  • Aromatic vs. This highlights the role of substituent flexibility in determining chemical behavior .
  • Heterocyclic Modifications: Pyridinyl (e.g., 1-(6-bromopyridin-2-yl)ethanol) and piperidinyl substituents (e.g., 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1-ethanol) are linked to applications in drug synthesis and polymer stabilization, respectively .
Physicochemical Properties
  • Lipophilicity : Longer alkyl chains (e.g., C11 in C11OEtOH) enhance lipophilicity, improving membrane penetration and bioactivity . The tert-butyl group in the target compound may similarly increase hydrophobicity.
  • Thermal Stability: Piperidinyl-substituted ethanol derivatives (e.g., 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1-ethanol) exhibit stability under high temperatures, critical for polymer applications .

Data Tables

Table 1: Nematicidal Activity of 2-(1-Alkyloxy)-1-ethanol Homologues (100 mg/L)
Chain Length (C) Mortality (%) Relative Efficacy vs. Abamectin Reference
C9 100 Lower
C10 100 Lower
C11 100 Equivalent (LD₉₀)
C12 100 Lower
Table 2: Structural and Functional Comparison of Ethanol Derivatives
Compound Key Substituent Application Reference
2-(1-Undecyloxy)-1-ethanol C11 alkyl ether Nematicide
2-Phenyl-1-ethanol Benzyl Catalysis (inert)
2-(2,2,6,6-Tetramethyl-4-piperidinyl)-1-ethanol Piperidinyl Polymer stabilizer
1-(6-Bromopyridin-2-yl)ethanol Bromopyridinyl Pharmaceutical intermediate

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